2-Cyano-4-fluorobenzaldehyde
Overview
Description
2-Cyano-4-fluorobenzaldehyde, also known as 5-fluoro-2-formylbenzonitrile, is a chemical compound with the molecular formula C8H4FNO and a molecular weight of 149.12 . It is typically stored at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines under convection heating and microwave irradiation . Another method involves a process for producing fluorobenzaldehydes, which includes reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H
. This indicates that the molecule consists of a benzene ring with a cyano group (-CN) and a fluorine atom attached to one carbon atom, and a formyl group (-CHO) attached to an adjacent carbon atom.
Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo nucleophilic aromatic substitution reactions . It can also participate in a three-component condensation with β-ketonitriles and secondary cyclic amines .
Scientific Research Applications
Synthesis of Organic Compounds
2-Cyano-4-fluorobenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. For instance, it has been used in the preparation of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. These derivatives are synthesized by reacting 4-fluorobenzaldehyde with chloroacetonitrile and acrylonitrile, highlighting its versatility in facilitating the production of biologically active molecules (El Nezhawy et al., 2009).
Development of Fluorescent Probes
The compound is also pivotal in the development of fluorescent probes for biological applications. A study designed and synthesized a series of water-soluble solvatochromic fluorophores based on a push-pull strategy, utilizing derivatives of benzaldehyde. These fluorophores exhibit significant fluorescence upon intermolecular hydrogen bonding, independent of solvent polarity, with applications in chemical biology and medicinal chemistry (Okada et al., 2016).
Advanced Material Synthesis
In material science, this compound contributes to the creation of novel materials. A study involved the synthesis of fluorinated microporous polyaminals for carbon dioxide adsorption, using 4-fluorobenzaldehyde among other monoaldehyde compounds. These materials demonstrated increased surface areas and CO2 adsorption capacities, underscoring the role of fluorinated compounds in enhancing material properties for environmental applications (Li et al., 2016).
Catalysis and Chemical Transformations
Furthermore, this compound has been employed in catalytic processes for the efficient synthesis of valuable chemical products. A study highlighted its use in continuous hydrogenation reactions, transforming 4-cyanobenzaldehyde to benzyl alcohol derivatives, showcasing its potential in streamlining chemical manufacturing processes (Yoswathananont et al., 2005).
Mechanism of Action
Target of Action
It’s known that the compound can be used as a synthetic intermediate .
Mode of Action
It’s known that the fluorine in the compound can be replaced via oxidation reaction .
Biochemical Pathways
Due to the aldehyde group, the compound can be used to make a variety of schiff base compounds through a condensation reaction .
Result of Action
Some schiff base compounds derived from it have been found to have antimicrobial properties .
Safety and Hazards
Future Directions
Fluorobenzaldehydes, including 2-Cyano-4-fluorobenzaldehyde, can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . They can also be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have potential applications in the development of new pharmaceuticals and agricultural chemicals .
Biochemical Analysis
Biochemical Properties
It is known that fluorobenzaldehyde, a group of three constitutional isomers of fluorinated benzaldehyde, can be used to make a variety of Schiff base compounds through a condensation reaction . These compounds have been found to have antimicrobial properties .
Molecular Mechanism
It is known that fluorobenzaldehyde can be used as a synthetic intermediate because the fluorine can be replaced via oxidation reaction
Metabolic Pathways
It is known that fluorobenzaldehyde can be produced by a halogen-exchange reaction with 4-chlorobenzaldehyde
Properties
IUPAC Name |
5-fluoro-2-formylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)7(3-8)4-10/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCALQXIOWJBFIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604778 | |
Record name | 5-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77532-90-2 | |
Record name | 5-Fluoro-2-formylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77532-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-formylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90604778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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